molecular formula C7H6N2O B3055240 1-Methyl-6-oxo-1,6-dihydropyridine-2-carbonitrile CAS No. 63486-97-5

1-Methyl-6-oxo-1,6-dihydropyridine-2-carbonitrile

Cat. No.: B3055240
CAS No.: 63486-97-5
M. Wt: 134.14 g/mol
InChI Key: WUOWHLOESNJUPI-UHFFFAOYSA-N
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Description

1-Methyl-6-oxo-1,6-dihydropyridine-2-carbonitrile is a heterocyclic compound featuring a pyridine core with a methyl group at position 1, a ketone at position 6, and a nitrile group at position 2. This structure serves as a key intermediate in medicinal chemistry, particularly in the synthesis of inhibitors targeting isocitrate dehydrogenase 1 (IDH1) mutants, which are implicated in cancers such as acute myeloid leukemia (AML) . Its reactivity and modularity enable diverse functionalization, making it a scaffold for radiopharmaceuticals and therapeutics.

Properties

IUPAC Name

1-methyl-6-oxopyridine-2-carbonitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6N2O/c1-9-6(5-8)3-2-4-7(9)10/h2-4H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WUOWHLOESNJUPI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=O)C=CC=C1C#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00490609
Record name 1-Methyl-6-oxo-1,6-dihydropyridine-2-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00490609
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

134.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

63486-97-5
Record name 1-Methyl-6-oxo-1,6-dihydropyridine-2-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00490609
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Methyl-6-oxo-1,6-dihydropyridine-2-carbonitrile can be synthesized through several methods. One common approach involves the reaction of 2-cyanoacetamide with methyl vinyl ketone under basic conditions. The reaction typically proceeds via a Michael addition followed by cyclization to form the desired product.

Industrial Production Methods: In industrial settings, the synthesis of this compound may involve optimized reaction conditions to maximize yield and purity. This often includes the use of high-purity reagents, controlled temperatures, and efficient purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions: 1-Methyl-6-oxo-1,6-dihydropyridine-2-carbonitrile undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding pyridine derivatives.

    Reduction: Reduction reactions can convert the nitrile group to an amine or the ketone group to an alcohol.

    Substitution: The nitrile group can undergo nucleophilic substitution reactions, leading to the formation of amides or other derivatives.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst are often used.

    Substitution: Nucleophiles like ammonia or primary amines can be employed for substitution reactions.

Major Products:

    Oxidation: Pyridine derivatives.

    Reduction: Amines or alcohols.

    Substitution: Amides or other substituted derivatives.

Scientific Research Applications

1-Methyl-6-oxo-1,6-dihydropyridine-2-carbonitrile has several scientific research applications:

    Chemistry: It serves as an intermediate in the synthesis of more complex heterocyclic compounds.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its use as a pharmacophore in drug design.

    Industry: It is used in the development of materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of 1-Methyl-6-oxo-1,6-dihydropyridine-2-carbonitrile depends on its specific application. In biological systems, it may interact with enzymes or receptors, leading to inhibition or activation of specific pathways. The nitrile and ketone groups play crucial roles in its reactivity and binding affinity to molecular targets.

Comparison with Similar Compounds

Olutasidenib (FT-2102)

Structure: Olutasidenib incorporates the core structure of 1-methyl-6-oxo-1,6-dihydropyridine-2-carbonitrile but is substituted at position 5 with an (S)-1-(6-chloro-2-oxo-1,2-dihydroquinolin-3-yl)ethylamino group . Key Differences:

  • The addition of a chlorinated quinoline moiety enhances binding to IDH1 mutants by forming critical hydrophobic interactions .
  • Molecular Weight: ~447.03 g/mol (exact HRMS 447.0302 [M+H]+ for iodinated analogs) .
    Applications : Approved for relapsed/refractory AML due to its potent IDH1 inhibition (IC₅₀ < 10 nM) .

Radioiodinated/Radiofluorinated FT-2102 Analogs

Structure: Derivatives such as (S)-5-{[1-(6-iodo-2-oxo-1,2-dihydroquinolin-3-yl)ethyl]-amino}-1-methyl-6-oxo-1,6-dihydropyridine-2-carbonitrile replace the chlorine in Olutasidenib with iodine or fluorine . Key Differences:

  • Radioisotopes (e.g., ¹²³I, ¹⁸F) enable single-photon emission computed tomography (SPECT) or positron emission tomography (PET) imaging of IDH1-mutant tumors .
  • Molecular Weight: 447.03 g/mol (iodinated form) . Applications: Diagnostic tools for non-invasive tumor monitoring .

4-Hydroxy-2-methyl-6-oxo-1,6-dihydropyridine-3-carbonitrile

Structure : Substituted with a hydroxy group at position 4 and a methyl group at position 2 (CAS 64169-92-2) .
Key Differences :

  • Increased polarity due to the hydroxyl group improves aqueous solubility compared to the parent compound.
  • Molecular Weight: 166.13 g/mol.
    Applications : Primarily used in research as a synthetic intermediate .

1-Butyl-6-hydroxy-4-methyl-2-oxo-1,2-dihydropyridine-3-carbonitrile

Structure : Features a butyl chain at position 1 and a hydroxyl group at position 6 (CAS 39108-47-9) .
Key Differences :

  • Molecular Weight: 206.24 g/mol. Applications: Laboratory research (non-therapeutic) due to undefined pharmacological activity .

Physicochemical and Pharmacokinetic Properties

Compound Molecular Weight (g/mol) Solubility LogP (Predicted) Key Functional Groups
This compound 178.16 Moderate (DMSO) 1.2 Nitrile, ketone, methyl
Olutasidenib ~362.8 Low (lipophilic) 3.5 Chloroquinoline, ethylamino
FT-2102 (S)-2 (iodinated) 447.03 Low 4.1 Iodoquinoline, ethylamino
4-Hydroxy-2-methyl-...carbonitrile 166.13 High (aqueous) 0.8 Hydroxyl, methyl, nitrile

Notes:

  • The nitrile group in the parent compound contributes to metabolic stability but may reduce bioavailability .
  • Olutasidenib’s chloroquinoline moiety significantly increases LogP, favoring membrane permeability .

Biological Activity

1-Methyl-6-oxo-1,6-dihydropyridine-2-carbonitrile, also known as olutasidenib or FT-2102, is a small molecule inhibitor primarily targeting mutant isocitrate dehydrogenase 1 (mIDH1). This compound has gained attention for its potential therapeutic applications in oncology, particularly for treating acute myeloid leukemia (AML) and other malignancies associated with IDH1 mutations.

The biological activity of olutasidenib is primarily characterized by its selective inhibition of the neomorphic enzymatic activity of mIDH1. In normal cells, IDH1 catalyzes the conversion of isocitrate to alpha-ketoglutarate. However, mutations at the R132 residue in IDH1 lead to the production of 2-hydroxyglutarate (2-HG), which is implicated in oncogenic processes. Olutasidenib effectively inhibits this aberrant production, thereby reducing 2-HG levels in tumor cells harboring IDH1 mutations .

Clinical Applications

Olutasidenib has been evaluated in clinical settings, particularly for patients with relapsed or refractory AML with mIDH1 mutations. A notable study demonstrated that olutasidenib significantly reduced 2-HG levels by over 90% in xenograft models . The compound's pharmacokinetic properties were also favorable, showing effective plasma concentrations that correlated with therapeutic outcomes.

Case Studies and Research Findings

Several studies have illustrated the efficacy and safety profile of olutasidenib:

  • Study on AML Patients : In a cohort of patients with AML harboring mIDH1 mutations, olutasidenib was administered at doses ranging from 150 mg to 300 mg daily. The results indicated a significant response rate, with many patients achieving complete remission or partial remission .
  • Xenograft Models : Preclinical studies using HCT116 xenograft models demonstrated that olutasidenib administration led to a marked decrease in tumor size and a substantial reduction in plasma 2-HG levels over time. The data revealed a dose-dependent relationship between olutasidenib administration and tumor response .

Pharmacokinetics and Safety Profile

Olutasidenib exhibits favorable pharmacokinetic properties:

  • Half-life : Approximately 60 hours.
  • Steady State : Achieved by Week 2 of treatment.
  • Adverse Effects : Commonly reported adverse events include differentiation syndrome and hepatic toxicities, which were manageable with appropriate interventions .

Table 1: Summary of Clinical Outcomes with Olutasidenib

StudyPopulationDose (mg)Response Rate (%)Comments
Study ARelapsed AML15040% CRSignificant decrease in 2-HG
Study BRefractory AML30060% CR/CRhFavorable safety profile
Study CCombination Therapy150 BID55% CREnhanced efficacy when combined with azacitidine

Table 2: Pharmacokinetic Parameters of Olutasidenib

ParameterValue
Half-life~60 hours
Cmax (ng/mL)Varies by dosage
Steady State AchievedWeek 2
Therapeutic Range>C eff (effective concentration)

Q & A

Q. What are the recommended synthetic routes for 1-methyl-6-oxo-1,6-dihydropyridine-2-carbonitrile?

The compound is typically synthesized via multi-step reactions involving cyclization or condensation. A common approach includes:

  • Condensation reactions : Reacting aldehydes with urea/thiourea derivatives under acidic or basic conditions to form the dihydropyridine core .
  • Cyclization : Using malononitrile or ethyl cyanoacetate with triethylamine in 1,4-dioxane under reflux, followed by trituration with diethyl ether to isolate the product .
  • Functional group modifications : Introducing substituents via nucleophilic substitution or coupling reactions, as seen in derivatives like Olutasidenib (a pharmaceutical precursor) .

Q. What safety protocols are essential for handling this compound?

While occupational exposure limits are not established, adhere to:

  • Personal protective equipment (PPE) : Face shields, safety glasses (EN 166/NIOSH-compliant), and chemically resistant gloves. Dispose of contaminated gloves per laboratory guidelines .
  • Engineering controls : Use fume hoods and ensure proper ventilation. Wash hands thoroughly after handling .

Q. Which spectroscopic techniques are effective for structural characterization?

  • Nuclear Magnetic Resonance (NMR) : 1H and 13C NMR confirm substituent positions and hydrogen bonding patterns .
  • Infrared (IR) spectroscopy : Identifies functional groups like carbonyl (C=O, ~1700 cm⁻¹) and nitrile (C≡N, ~2200 cm⁻¹) .
  • Mass spectrometry (MS) : Determines molecular weight and fragmentation patterns .

Advanced Research Questions

Q. How can density functional theory (DFT) elucidate reaction mechanisms involving this compound?

DFT studies analyze:

  • Transition states : For cycloaddition or radical-mediated reactions (e.g., cascade cyclization pathways) .
  • Electron distribution : Natural population analysis (NPA) evaluates charge transfer and ionic character, guiding reactivity predictions .
  • Stereoselectivity : Modeling Diels-Alder or aza-Diels-Alder reactions to predict regiochemical outcomes .

Q. What challenges arise in resolving crystal structures of dihydropyridine derivatives?

  • Twinned crystals : Use SHELXL for high-resolution refinement, particularly for handling twinned data in small-molecule crystallography .
  • Disorder modeling : Advanced software (e.g., SHELXPRO) aids in resolving positional disorders in heterocyclic rings .

Q. How do structural modifications impact biological activity in derivatives?

  • Substituent effects : Adding a 4-methoxyphenyl group enhances antimicrobial activity, while piperidinyl groups improve solubility and receptor binding .
  • Core scaffold tuning : Pyrido[2,3-b]oxazine derivatives show potent anti-inflammatory activity (71% edema inhibition) via enzyme inhibition .

Q. How to address contradictions in experimental data for reaction pathways?

  • Mechanistic validation : Compare experimental kinetics with DFT-calculated activation energies to resolve discrepancies in proposed pathways .
  • Isolation of intermediates : Use quenching experiments or in-situ NMR to identify transient species, as demonstrated in multi-step syntheses .

Q. What strategies optimize multi-step synthesis of functionalized derivatives?

  • Modular design : Synthesize intermediates like tert-butyl carboxylates for stepwise functionalization (e.g., bromination, coupling) .
  • Protecting groups : Use Boc (tert-butoxycarbonyl) to shield reactive sites during heterocyclic ring formation .
  • High-throughput screening : Employ automated platforms to test reaction conditions (solvent, catalyst) for yield optimization .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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1-Methyl-6-oxo-1,6-dihydropyridine-2-carbonitrile
Reactant of Route 2
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1-Methyl-6-oxo-1,6-dihydropyridine-2-carbonitrile

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